Benzene-1,3,5-tricarboxylic acid;iron
Description
Benzene-1,3,5-tricarboxylic acid (H₃BTC, trimesic acid) is a symmetric aromatic tricarboxylic acid with the molecular formula C₉H₆O₆ (CAS: 554-95-0) . Its iron-based coordination polymers or metal-organic frameworks (MOFs) are synthesized by coordinating Fe³⁺ or Fe²⁺ ions with the deprotonated BTC³⁻ ligands. These materials exhibit high porosity, tunable structures, and applications in catalysis, gas adsorption, and environmental remediation . For example, iron-trimesic MOFs have been utilized as nano-adsorbents for tetracycline and ceftriaxone antibiotics, achieving high removal efficiencies due to their large surface area and active metal sites .
Properties
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;iron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJPGYVFWJIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FeO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Benzene-1,3,5-tricarboxylic acid has the molecular formula and is characterized by three carboxylic acid groups attached to a benzene ring. When coordinated with iron, it forms iron benzene-1,3,5-tricarboxylate (Fe-BTC), a metal-organic framework (MOF) that possesses unique structural and chemical properties.
3.1 Hydrogen Storage
The interaction of hydrogen with iron benzene-1,3,5-tricarboxylate has been studied extensively. Research indicates that this coordination compound can effectively store hydrogen gas due to its porous nature and the presence of iron ions that interact favorably with hydrogen molecules. The study demonstrated that two distinct populations of hydrogen could be identified within the framework upon exposure to hydrogen gas . This property is crucial for developing efficient hydrogen storage systems for energy applications.
3.2 Carbon Dioxide Capture
Another significant application of iron benzene-1,3,5-tricarboxylate is in carbon dioxide capture. Its porous structure allows it to selectively adsorb carbon dioxide from gas mixtures, making it a potential candidate for mitigating greenhouse gas emissions . The efficiency of such materials in capturing carbon dioxide can contribute to advancements in environmental technologies.
Material Science Applications
Iron benzene-1,3,5-tricarboxylate has also been explored for its potential in material science. Its unique properties lend themselves to applications in creating advanced materials with specific functionalities:
- Sensors: The porous nature allows for the development of sensors capable of detecting various gases.
- Drug Delivery Systems: The ability to encapsulate drugs within its framework can lead to controlled release mechanisms.
Comparison with Similar Compounds
Table 1: Comparison of Benzene Tricarboxylic Acid Isomers
Key Insights :
- Symmetry and Coordination Capacity : H₃BTC’s 1,3,5-substitution pattern enables three-fold symmetric coordination with metals, forming robust 3D frameworks (e.g., Cu₃(BTC)₂ with 1 nm pores ). In contrast, 1,2,3- and 1,2,4-isomers form less stable MOFs due to steric hindrance and asymmetric charge distribution .
- Biological Activity : H₃BTC inhibits amylin aggregation (IC₅₀ ~10 µM), while its peptide conjugate C2 acts as an agonist, highlighting the impact of functionalization .
Comparison with Other MOF Linkers
Table 2: MOF Linkers and Their Iron-Based Frameworks
Key Insights :
- Porosity and Stability : Fe-BTC MOFs exhibit higher thermal stability (e.g., Cu₃(BTC)₂ stable up to 240°C ) compared to H₂BDC-based frameworks, which degrade at lower temperatures.
- Functionalization: H₃BTC’s three carboxyl groups allow diverse coordination modes, enabling interpenetrating networks (e.g., orthorhombic vs. monoclinic polymorphs ), whereas H₂BDC forms simpler 2D layers.
Table 3: Adsorption Efficiency of Metal-BTC MOFs
Key Insights :
- Metal Center Influence : Fe³⁺ in Fe-BTC provides strong Lewis acidity for antibiotic binding , while Zn²⁺ in Zn-BTC enhances CO₂ selectivity via quadrupole interactions .
- Comparison to Non-BTC MOFs: Fe-BTC outperforms H₂BDC-based MOFs in antibiotic adsorption due to higher porosity and active sites .
Research Findings and Challenges
- Polymorphism: H₃BTC forms polymorphic frameworks (e.g., orthorhombic vs. monoclinic) depending on synthesis conditions, affecting pore accessibility .
- Derivatization Limitations : While H₃BTC is effective in inhibiting amylin aggregation, its conjugates (e.g., C2) may exhibit opposing biological activities, complicating therapeutic use .
- Synthesis Scalability: Mechanochemical methods (e.g., ball-milling) enable rapid Fe-BTC synthesis but require optimization for industrial-scale production .
Preparation Methods
Catalytic Oxidation Process
The reaction occurs at temperatures between 150°C and 275°C under pressures sufficient to maintain the solvent in liquid phase. Acetic acid serves as the preferred solvent due to its ability to stabilize intermediates and enhance reaction kinetics. Manganese carboxylates, particularly manganese(II) acetate, act as homogeneous catalysts at concentrations of 0.1–5.0 wt% relative to the substrate. This system achieves yields exceeding 85% by mass through precise control of oxygen partial pressure (10–50 mol O₂ per mol substrate) and reaction time (0.5–50 hours).
Purification and Isolation
Crude trimesic acid is isolated via sequential solvent extraction using ethanol-benzene mixtures, followed by recrystallization from aqueous solutions. The patent literature emphasizes the necessity of ≥99% pure triisopropylbenzene feedstock to minimize di- and tetra-carboxylic acid byproducts.
Iron Coordination Methods
The formation of this compound complexes proceeds through two primary pathways: direct precipitation from iron salt solutions and hydrothermal MOF synthesis.
Nitrate-Based Synthesis (MIL-100-N)
Using iron(III) nitrate nonahydrate as the metal source, this method involves refluxing stoichiometric amounts of Fe(NO₃)₃·9H₂O and trimesic acid in aqueous nitric acid (1.5 M) at 80°C for 24 hours. The resulting MIL-100(Fe) exhibits a surface area of 1,450 m²/g after activation, with the following optimized parameters:
| Parameter | Value |
|---|---|
| Molar ratio (Fe:ligand) | 1:0.67 |
| Reaction temperature | 80°C |
| Space-time yield | 95 kg·m⁻³·day⁻¹ |
| BET surface area | 1,450 ± 50 m²/g |
This route produces highly crystalline material but requires hazardous nitric acid, complicating large-scale implementation.
Sulfate-Based Synthesis (MIL-100-S)
Replacing nitrates with iron(II) sulfate heptahydrate enables safer, more sustainable production. A representative protocol:
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Dissolve FeSO₄·7H₂O (5.01 g) and trimesic acid (2.55 g) in 50 mL deionized water.
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Add 1.46 g NaOH dropwise under vigorous stirring.
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React at 100°C for 4 hours.
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Purify via Soxhlet extraction with ethanol.
Key advantages include:
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67% yield at pilot scale (5 L reactor)
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Space-time yield of 68 kg·m⁻³·day⁻¹
Sustainable Synthesis Innovations
Recent advances prioritize environmental compatibility and cost reduction. The sulfate method exemplifies this trend, achieving 95 kg·m⁻³·day⁻¹ productivity while using water as the sole solvent. A breakthrough involves ambient-pressure synthesis through controlled pH adjustment:
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Combine FeCl₃·6H₂O (2.7 g) and trimesic acid (2.1 g) in 100 mL H₂O.
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Adjust to pH 2.5 using 0.1 M NaOH.
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Stir at 25°C for 24 hours.
This room-temperature approach maintains crystallinity (confirmed by PXRD) while reducing energy inputs by 80% compared to hydrothermal methods.
Purification and Activation
Post-synthetic treatments critically influence material quality. Effective strategies include:
Solvent Extraction
Ethanol washing removes unreacted trimesic acid, while NH₄F treatment (0.1 M, 70°C) eliminates iron oxide impurities without damaging the framework.
Q & A
Q. What are the common synthetic methods for preparing iron-based coordination polymers or MOFs using H₃BTC?
H₃BTC is typically incorporated into iron complexes via hydrothermal or solvothermal methods. For example, hydrothermal reactions at elevated temperatures (e.g., 433 K for 72 hours under autogenous pressure) enable proton transfer and ligand coordination . Adjusting pH, solvent composition (e.g., THF/DMF mixtures), and stoichiometric ratios of H₃BTC to iron precursors can influence crystallization and framework topology. Post-synthetic modifications, such as ligand substitution (e.g., replacing aqua ligands with pyridines), may enhance functionality .
Q. Which characterization techniques are critical for analyzing the coordination environment of iron in H₃BTC complexes?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles and confirms proton transfer (e.g., carboxylate-Fe³⁺ coordination) .
- FTIR spectroscopy : Identifies deprotonation of H₃BTC (shift from ~1700 cm⁻¹ for –COOH to ~1600 cm⁻¹ for –COO⁻) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition temperatures up to 240°C for MOFs) .
- PXRD : Verifies phase purity by matching experimental patterns with SCXRD-derived simulations .
Q. What structural motifs are observed in iron-H₃BTC complexes?
H₃BTC often forms trigonal planar or octahedral coordination geometries with iron. For example:
- Porous frameworks : Interconnected [Fe₂(O₂CR)₄] units create 3D channels (~1 nm pore size) .
- Hydrogen-bonded networks : Proton transfer between H₃BTC and ligands (e.g., benzimidazoles) generates layered structures stabilized by N–H···O and O–H···O interactions .
Advanced Research Questions
Q. How can researchers optimize the porosity and stability of iron-H₃BTC MOFs under varying thermal/chemical conditions?
- Thermal stability : Use TGA to identify decomposition thresholds. Framework collapse often occurs above 240°C, but ligand substitution (e.g., pyridine derivatives) can enhance robustness .
- Chemical stability : Test MOF integrity in acidic/basic media via PXRD post-exposure. Hydrophobic functional groups (e.g., methylated ligands) may improve aqueous stability .
- Porosity tuning : Adjust linker ratios (e.g., mixed ligands like H₃BTC and bipyridines) or employ post-synthetic activation (e.g., solvent exchange) to maximize surface area .
Q. How should contradictions in spectroscopic and crystallographic data be resolved?
- Cross-validation : Combine SCXRD (definitive bond lengths) with EXAFS (local Fe coordination) and solid-state NMR (protonation states) .
- Hydrogen atom placement : Use riding models in refinement (e.g., SHELXL) for calculated H positions, but validate against deuterated analogs or neutron diffraction if available .
- Data reconciliation : If FTIR suggests partial deprotonation but SCXRD shows full ionization, consider dynamic disorder or proton mobility in the lattice .
Q. What mechanistic insights guide the use of iron-H₃BTC complexes in photocatalysis?
- Charge transfer pathways : UV-Vis DRS and EPR can identify ligand-to-metal charge transfer (LMCT) transitions between H₃BTC and Fe centers .
- Role of H₃BTC : Acts as a capping agent to control nanoparticle size (e.g., BiOBr photocatalysts) and enhances visible-light absorption via π-conjugation .
- Performance metrics : Quantify reactive oxygen species (ROS) generation (e.g., using terephthalic acid probes) and correlate with Fe²⁺/Fe³⁺ redox activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
